1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C13H15N7O2 and its molecular weight is 301.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
The compound contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Mode of action
The exact mode of action would depend on the specific target of the compound. Generally, triazole compounds interact with their targets by forming hydrogen bonds, given their ability to accept and donate hydrogen bonds .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Triazole compounds are known to have diverse pharmacological potentials, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, triazole compounds can have a wide range of biological activities .
Biological Activity
1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a pyrazole ring and a triazolo-pyridazine moiety, which are known to exhibit various pharmacological properties.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H16N6O2
- Molecular Weight : 296.32 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-inflammatory, anticancer, and antiviral agent. The following sections detail specific findings related to its biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : In vitro assays conducted on various cancer cell lines (e.g., A549 lung cancer cells) demonstrated significant growth inhibition. The compound exhibited an IC50 value of approximately 26 µM against A549 cells, indicating its potential as an anticancer agent .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | 26 | Induction of apoptosis |
Compound X | MCF7 | 0.46 | CDK2 inhibition |
Compound Y | HCT116 | 0.39 | Aurora-A kinase inhibition |
Antiviral Activity
The antiviral properties of heterocyclic compounds related to this structure have also been investigated. For example:
- HSV Inhibition : Compounds with similar triazole structures have shown effectiveness in inhibiting HSV replication in Vero cells. A related derivative demonstrated up to 91% inhibition at a concentration of 50 µM with low cytotoxicity .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound's structural characteristics suggest it may interact with inflammatory pathways:
- Cytokine Modulation : Preliminary studies indicate that compounds within this class can reduce pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory effects.
Understanding the mechanisms through which this compound exerts its biological activity is crucial for drug development. Key mechanisms identified include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and Aurora kinases.
- Apoptosis Induction : The ability to induce apoptosis in cancer cells suggests a pathway for therapeutic application.
- Antiviral Mechanisms : Interference with viral replication processes has been observed in related structures.
Case Studies and Research Findings
Several case studies have documented the efficacy and safety profiles of compounds structurally related to the target compound:
Study Example 1:
A study published in Recent Advances in Drug Design reported that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.01 µM to over 100 µM depending on structural modifications .
Study Example 2:
Research conducted by Wei et al. demonstrated that certain pyrazole derivatives could effectively inhibit tumor growth in vivo models, supporting their potential use as therapeutic agents against cancer .
Properties
IUPAC Name |
1-ethyl-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O2/c1-3-19-7-6-9(17-19)13(21)14-8-11-16-15-10-4-5-12(22-2)18-20(10)11/h4-7H,3,8H2,1-2H3,(H,14,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDZIGBZUDXWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.